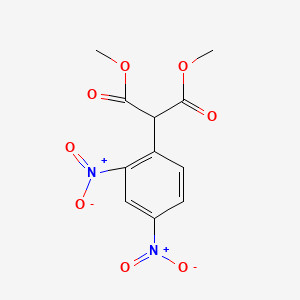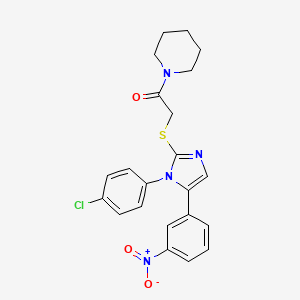![molecular formula C17H12N4O3S B2451607 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034425-58-4](/img/structure/B2451607.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. The structure features a pyrrolopyridine core fused with a benzo[d]thiazole moiety, indicating a multifunctional capability across various chemical and biological applications. The incorporation of carboxamide functionality further enhances its potential for diverse reactivity.
Mecanismo De Acción
Target of Action
Similar compounds such as 7h-pyrrolo[2,3-d]pyrimidine derivatives have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis . Another related compound, a 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivative, exhibited potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) .
Mode of Action
For instance, the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivative was found to bind to the allosteric pocket of RIPK1, serving as a type III inhibitor .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit necroptosis, a form of programmed cell death .
Pharmacokinetics
It’s worth noting that similar compounds have undergone in vivo pharmacokinetic studies to determine their oral exposure .
Result of Action
Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide generally involves multi-step reactions starting from readily available precursors
Formation of the pyrrolopyridine core: : Starting with simple pyridine derivatives, cyclization reactions are employed to form the core structure, often using reagents like hydrazine derivatives and suitable oxidants.
Thiazole formation: : The benzo[d]thiazole segment can be synthesized from ortho-amino thiophenol derivatives reacting with carboxylic acids or their derivatives.
Linking and amide formation: : Coupling the pyrrolopyridine and benzo[d]thiazole units through an ethyl linkage, followed by amide bond formation, typically requires the use of coupling reagents like EDC or DCC in an appropriate solvent such as DMF or DMSO.
Industrial Production Methods
Scaling up to industrial production often necessitates optimizing these reactions for higher yields and purities. This includes:
Utilizing continuous flow reactors to streamline multi-step syntheses.
Employing catalysts and green chemistry principles to reduce environmental impact.
Ensuring stringent purification techniques, such as crystallization or chromatography, to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo several types of chemical reactions, given its functional groups:
Oxidation: : The presence of the pyrrolo and pyridine rings makes it susceptible to oxidation, forming N-oxides or other oxidative derivatives.
Reduction: : The carbonyl groups in the structure can be reduced to alcohols using reducing agents like lithium aluminum hydride or borohydrides.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidants include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like THF or ethanol.
Substitution: : Reagents like halogens (bromine, chlorine) or nucleophiles (amines, thiols) under controlled conditions.
Major Products Formed
Oxidation: : Formation of N-oxides or carboxyl derivatives.
Reduction: : Alcohol or amine derivatives depending on the reaction conditions.
Substitution: : Varied substituted products based on the electrophile or nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound's structure allows for diverse chemical transformations, making it a useful scaffold in organic synthesis.
It serves as a precursor for complex molecule construction, aiding in the development of new materials.
Biology and Medicine
In biological research, its structural features make it a potential candidate for enzyme inhibition studies.
It can be investigated for its pharmacological properties, including anti-inflammatory or anticancer activities.
Industry
The compound's stability and reactivity profile make it suitable for material science applications, including the development of novel polymers or electronic materials.
Comparación Con Compuestos Similares
Similar Compounds
2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide: : Similar structure but with variations in the linkage or substituent groups.
Thiazolyl-pyrrolo-pyridines: : Variations in the core structure, maintaining similar heterocyclic frameworks.
Benzo[d]thiazole derivatives: : A wide range of compounds with substituted benzo[d]thiazole structures.
Uniqueness
What sets N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide apart is its specific functional group arrangement, which provides a unique reactivity profile and potential for diverse applications in scientific research and industry.
This compound is a testament to the intricate design of organic molecules and their multifaceted roles in various fields, from chemistry to medicine. Its unique structure and versatile reactivity make it an intriguing subject for ongoing research and development.
Propiedades
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-15(10-3-4-12-13(8-10)25-9-20-12)19-6-7-21-16(23)11-2-1-5-18-14(11)17(21)24/h1-5,8-9H,6-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUYWLAYAUJABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2451524.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451528.png)
![(Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2451529.png)
![(2E)-3-(furan-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2451530.png)
![3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B2451532.png)


![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2451538.png)
![N-[1-(furan-2-yl)propan-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2451540.png)

![N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2451543.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2451545.png)

